molecular formula C16H17NO2 B5404576 N-ethyl-3-phenylmethoxybenzamide

N-ethyl-3-phenylmethoxybenzamide

Cat. No.: B5404576
M. Wt: 255.31 g/mol
InChI Key: LSCMUVNEHWWWSV-UHFFFAOYSA-N
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Description

N-ethyl-3-phenylmethoxybenzamide is an organic compound that belongs to the class of amides. This compound is characterized by the presence of an ethyl group attached to the nitrogen atom and a phenylmethoxy group attached to the benzamide structure. Amides are essential structural units in organic compounds with applications in pharmaceuticals, agrochemicals, and polymers .

Preparation Methods

The synthesis of N-ethyl-3-phenylmethoxybenzamide can be achieved through various synthetic routes. One common method involves the condensation reaction of an acid and an amine. This reaction typically requires more energetic conditions due to the acid-base reaction between the components. Alternatively, coupling reagents or activators can be used to facilitate the transformation, although this usually involves additional reaction steps . Industrial production methods often employ catalytic processes, such as the use of copper-based metal-organic frameworks to promote oxidative couplings, resulting in high yields and efficient synthesis .

Chemical Reactions Analysis

N-ethyl-3-phenylmethoxybenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination and copper catalysts for oxidative couplings . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative coupling with copper catalysts can yield amides with high efficiency .

Scientific Research Applications

N-ethyl-3-phenylmethoxybenzamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it can be utilized in the development of pharmaceuticals and as a potential therapeutic agent. The compound’s unique structure allows it to interact with various biological targets, making it valuable in drug discovery and development . Additionally, it has applications in the industry, particularly in the production of polymers and other materials .

Mechanism of Action

The mechanism of action of N-ethyl-3-phenylmethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of enzyme activity or alteration of cellular signaling pathways . The specific molecular targets and pathways involved depend on the compound’s structure and the context in which it is used.

Properties

IUPAC Name

N-ethyl-3-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-2-17-16(18)14-9-6-10-15(11-14)19-12-13-7-4-3-5-8-13/h3-11H,2,12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSCMUVNEHWWWSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=CC=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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